molecular formula C19H28N2 B11053062 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine

Cat. No. B11053062
M. Wt: 284.4 g/mol
InChI Key: FALZIPIZZJECMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a 7-methyloct-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 7-methyloct-2-yn-1-yl bromide, followed by the coupling of the resulting intermediate with pyridine under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium azide in DMF or alkyl halides in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(7-Methyl-2-octyn-1-yl)-2-piperidinyl]pyridine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine is unique due to its specific structural features, such as the combination of a piperidine ring with a pyridine ring and a 7-methyloct-2-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

properties

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

3-[1-(7-methyloct-2-ynyl)piperidin-2-yl]pyridine

InChI

InChI=1S/C19H28N2/c1-17(2)10-5-3-4-7-14-21-15-8-6-12-19(21)18-11-9-13-20-16-18/h9,11,13,16-17,19H,3,5-6,8,10,12,14-15H2,1-2H3

InChI Key

FALZIPIZZJECMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC#CCN1CCCCC1C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.